

# Spectral Analysis of 5-Methylisoxazol-4-amine Hydrochloride: Data Currently Unavailable

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## Compound of Interest

**Compound Name:** 5-Methylisoxazol-4-amine hydrochloride

**Cat. No.:** B1282153

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A comprehensive search for publicly available  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectral data for **5-Methylisoxazol-4-amine hydrochloride** has been conducted, and at present, no specific experimental spectra for this compound have been located in the public domain. Consequently, an in-depth technical guide and spectral analysis as requested cannot be provided at this time.

The initial search aimed to retrieve quantitative NMR data, including chemical shifts ( $\delta$ ), coupling constants (J), and signal multiplicities, which are essential for a detailed structural elucidation and analysis. However, the search results did not yield any publications or spectral databases containing the  $^1\text{H}$  or  $^{13}\text{C}$  NMR spectra for **5-Methylisoxazol-4-amine hydrochloride**. While data for isomeric structures such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole, as well as other isoxazole derivatives, are available, these are not applicable to the specific substitution pattern of the requested compound.

To proceed with a full spectral analysis, the acquisition of experimental NMR data for **5-Methylisoxazol-4-amine hydrochloride** is a necessary first step. This would typically involve the following experimental protocol:

## Proposed Experimental Protocol for NMR Data Acquisition

### 1. Sample Preparation:

- A small quantity (typically 5-10 mg) of high-purity **5-Methylisoxazol-4-amine hydrochloride** would be dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CD<sub>3</sub>OD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (such as those on the amine and the hydrochloride salt). DMSO-d<sub>6</sub> is often a good choice for amine hydrochlorides as it can dissolve the salt and often allows for the observation of N-H protons.

#### 2. <sup>1</sup>H NMR Spectroscopy:

- The <sup>1</sup>H NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
- Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- The spectral width would be set to encompass all expected proton resonances.
- Integration of the signals would be performed to determine the relative number of protons corresponding to each resonance.
- Analysis of signal multiplicities (singlet, doublet, triplet, etc.) and coupling constants would be carried out to establish proton-proton connectivity.

#### 3. <sup>13</sup>C NMR Spectroscopy:

- The <sup>13</sup>C NMR spectrum would be acquired on the same instrument.
- Proton-decoupled mode would be used to simplify the spectrum to a series of singlets, one for each unique carbon atom.
- A sufficient number of scans and an appropriate relaxation delay would be employed to ensure accurate signal intensity for all carbon environments.
- Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

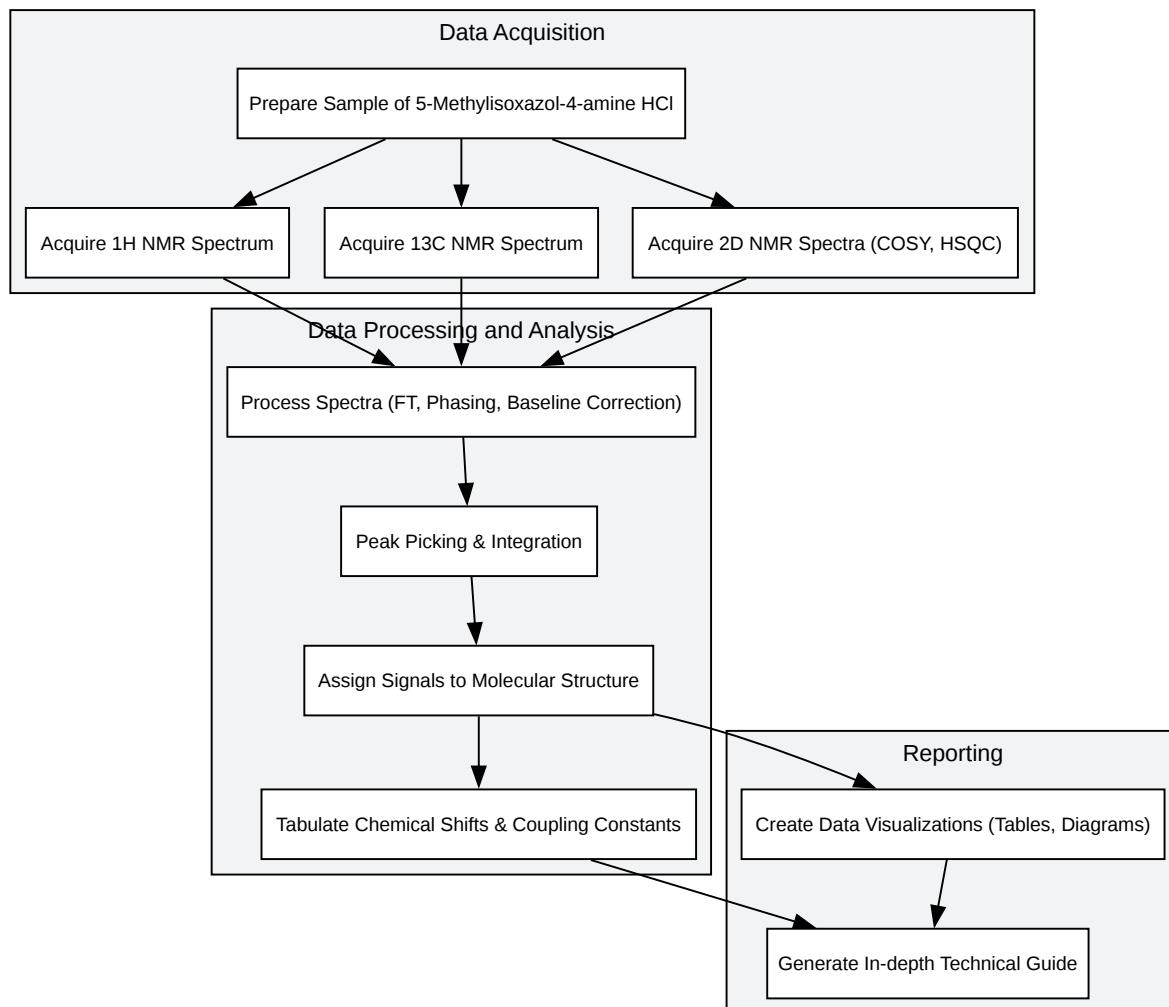
#### 4. 2D NMR Spectroscopy (Optional but Recommended):

- To provide unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be beneficial.
- COSY would reveal proton-proton coupling networks.
- HSQC would correlate each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the isoxazole ring and its substituents.

Once this data is obtained, a complete analysis could be performed, including the generation of data tables and diagrams as originally requested.

Below is a conceptual workflow for the spectral analysis process that would be followed once the data is available.

## Conceptual Workflow for NMR Spectral Analysis

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Caption: Conceptual workflow for the acquisition and analysis of NMR data.

Researchers and drug development professionals who require the spectral analysis of **5-Methylisoxazol-4-amine hydrochloride** are encouraged to first perform the necessary NMR experiments to obtain the foundational data.

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